![molecular formula C18H18N2O4S B2662434 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 895439-03-9](/img/structure/B2662434.png)
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Antimicrobial Screening : A study by Desai et al. (2013) focused on the synthesis of a series of compounds with structures closely related to the specified chemical, highlighting their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This research suggests that derivatives of the chemical structure have potential applications in developing treatments for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antiproliferative and Antimicrobial Properties : Research conducted by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural resemblance with the specified chemical, demonstrated significant DNA protective ability against oxidative stress and strong antimicrobial activity. These findings suggest that similar compounds might be explored for their potential in cancer therapy and as antimicrobial agents (Gür et al., 2020).
Biological Activities
Photodynamic Therapy Applications : A study by Pişkin et al. (2020) on the synthesis and characterization of new zinc phthalocyanine compounds, which are structurally related to the specified molecule, showed promising applications in photodynamic therapy for cancer treatment due to their significant singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Hypoglycemic and Hypolipidemic Activity : Mehendale-Munj et al. (2011) synthesized molecules containing the thiazolidinedione ring, similar to the target chemical, and evaluated their efficacy in lowering blood glucose and lipid levels in a type-2 diabetes model. These compounds showed a significant reduction in blood glucose levels, suggesting their potential application in diabetes management (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Thiazolide-Induced Apoptosis in Tumor Cells : Brockmann et al. (2014) explored thiazolides, compounds similar to the specified chemical, for their ability to induce apoptosis in colorectal tumor cells. The study found that certain structural features of thiazolides are crucial for interacting with specific cellular targets and inducing cell death, highlighting their potential in cancer therapy (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-12-9-14(23-3)15(24-4)10-16(12)25-18(20)19-17(21)11-7-5-6-8-13(11)22-2/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHXXQPDILLRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


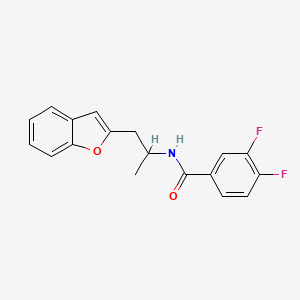
![(2Z)-2-[(3-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2662358.png)
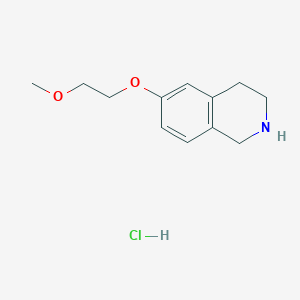
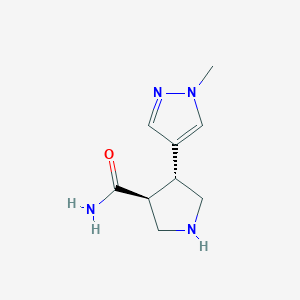
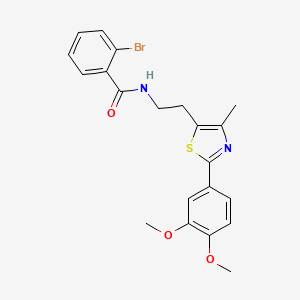
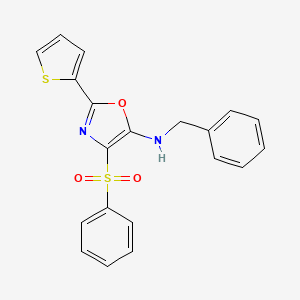
![1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol](/img/structure/B2662365.png)
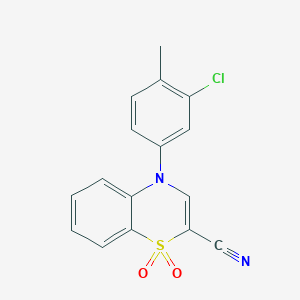

![N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2662368.png)
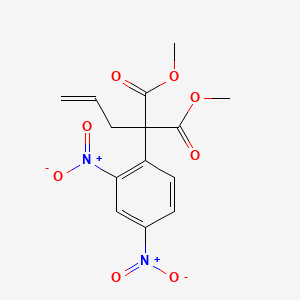
![N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2662371.png)
